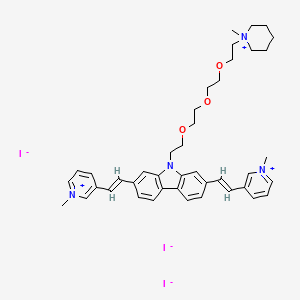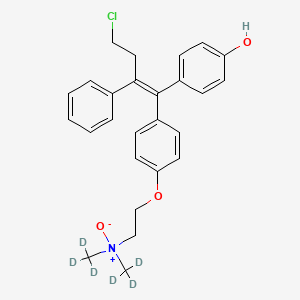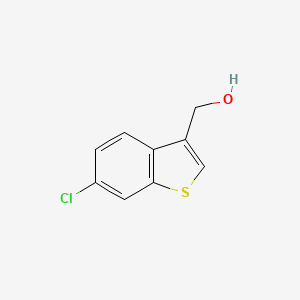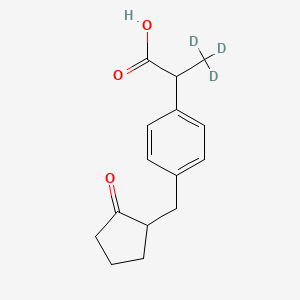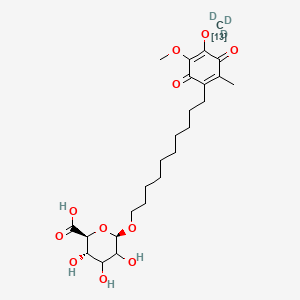
Idebenone Glucuronide-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Idebenone Glucuronide-13C,d3 is a stable isotope-labeled compound used primarily in biochemical and proteomics researchThis compound has a molecular formula of C24H35D3O11 and a molecular weight of 518.57 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Idebenone Glucuronide-13C,d3 involves the glucuronidation of idebenone. This process typically includes the reaction of idebenone with glucuronic acid in the presence of a catalyst. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound. The use of 13C and deuterium (d3) labeling is achieved through the incorporation of these isotopes into the glucuronic acid or idebenone precursor .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Idebenone Glucuronide-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted idebenone glucuronides .
Scientific Research Applications
Idebenone Glucuronide-13C,d3 is used in a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of idebenone metabolites.
Biology: Employed in studies investigating the metabolic pathways and biotransformation of idebenone in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the distribution, metabolism, and excretion of idebenone.
Industry: Applied in the development of new pharmaceuticals and in the quality control of idebenone-containing products
Mechanism of Action
Idebenone Glucuronide-13C,d3 exerts its effects by interacting with the Electron Transport Chain (ETC) in mitochondria. It transfers electrons directly to complex III of the ETC, bypassing complex I, which helps in restoring cellular energy (ATP) generation. This mechanism reduces oxidative damage, inhibits lipid peroxidation, and protects the lipid membrane and mitochondria from oxidative damage. The compound also upregulates mitochondrial autophagy-related proteins and activates the Parkin/PINK1 mitophagy pathway, promoting the degradation of damaged mitochondria .
Comparison with Similar Compounds
Similar Compounds
Ubiquinone (Coenzyme Q10): A naturally occurring compound with similar antioxidant properties.
Idebenone: The parent compound of Idebenone Glucuronide-13C,d3, used in the treatment of visual impairment in patients with Leber’s Hereditary Optic Neuropathy.
Mitoquinone: Another synthetic analogue of ubiquinone with similar mitochondrial targeting properties
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of idebenone, making it a crucial tool in biochemical and proteomics research .
Properties
Molecular Formula |
C25H38O11 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(2S,3S,6R)-3,4,5-trihydroxy-6-[10-[5-methoxy-2-methyl-3,6-dioxo-4-(trideuterio(113C)methoxy)cyclohexa-1,4-dien-1-yl]decoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O11/c1-14-15(17(27)22(34-3)21(33-2)16(14)26)12-10-8-6-4-5-7-9-11-13-35-25-20(30)18(28)19(29)23(36-25)24(31)32/h18-20,23,25,28-30H,4-13H2,1-3H3,(H,31,32)/t18?,19-,20?,23-,25+/m0/s1/i2+1D3 |
InChI Key |
CDCNKPZTVWMIQX-MOVHQMBTSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCO[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


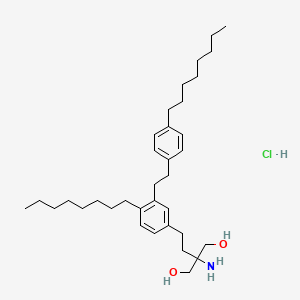

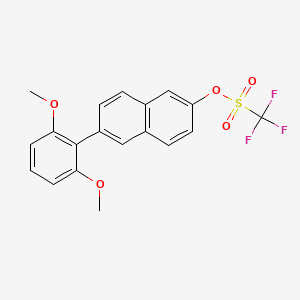
![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
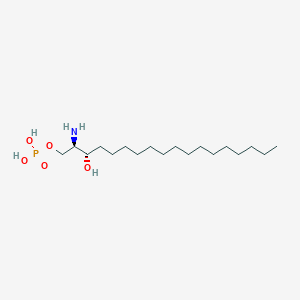
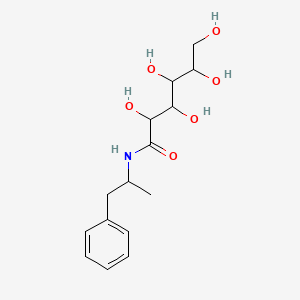
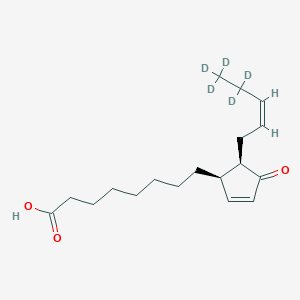
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)
